1-(2-(Benzyloxy)ethyl)piperazine hydrochloride
Description
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride is a piperazine derivative featuring a benzyloxyethyl side chain. Piperazine-based compounds are widely explored for their pharmacological properties, including interactions with neurotransmitter transporters (e.g., dopamine, sigma receptors) and applications in drug synthesis .
The benzyloxyethyl substituent in this compound introduces steric bulk and lipophilicity, which may influence receptor binding and metabolic stability compared to simpler piperazine derivatives.
Properties
Molecular Formula |
C13H21ClN2O |
|---|---|
Molecular Weight |
256.77 g/mol |
IUPAC Name |
1-(2-phenylmethoxyethyl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O.ClH/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15;/h1-5,14H,6-12H2;1H |
InChI Key |
XNFKZLFOYZUDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride typically involves the reaction of piperazine with benzyl chloride. The process can be summarized as follows:
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a suitable solvent, such as ethanol, at elevated temperatures.
Hydrogenolysis: The benzyl group can be removed by hydrogenolysis to yield 1-(2-(Benzyloxy)ethyl)piperazine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(2-(Benzyloxy)ethyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzyloxy)ethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key Compounds for Comparison :
GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) :
- Structural Differences : The ethyl side chain is modified with bis(4-fluorophenyl)methoxy, and a 3-phenylpropyl group is appended to the piperazine ring.
- Pharmacological Impact : GBR-12909 is a potent dopamine transporter (DAT) inhibitor, with the bis(4-fluorophenyl) group enhancing DAT affinity .
- Molecular Weight : ~529.5 g/mol (vs. ~341.3 g/mol for the target compound, estimated based on ).
1-(2-(Diphenylmethoxy)ethyl)piperazine (Compound 26 in ) :
- Structural Differences : Diphenylmethoxy replaces benzyloxy on the ethyl chain.
- Impact : Increased lipophilicity and steric hindrance may reduce metabolic clearance compared to the benzyloxy analog .
1-(2-(3-Chlorophenoxy)ethyl)piperazine dihydrochloride (): Structural Differences: A 3-chlorophenoxy group replaces benzyloxy. Pharmacological Relevance: Chlorine substitution enhances sigma receptor binding in some analogs .
- Structural Differences : Direct benzyl substitution on piperazine without an ethyl spacer.
- Activity : Benzylpiperazine acts as a serotonin receptor agonist, but the ethyl spacer in the target compound may shift receptor selectivity .
Data Table :
Pharmacological and Functional Differences
- Dopamine Transporter (DAT) Affinity :
- Sigma Receptor Interactions :
- BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) shows sigma-1 antagonism, while benzyloxyethyl derivatives may lack the aryl halide substituents critical for sigma receptor affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
